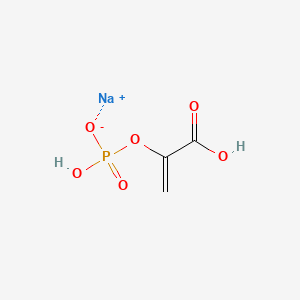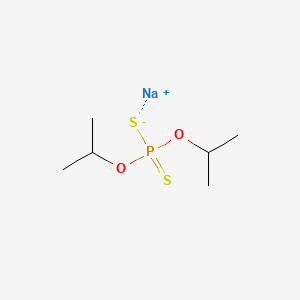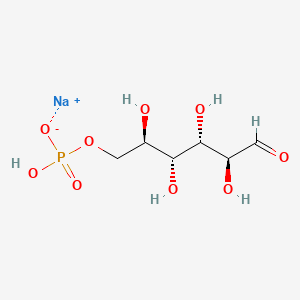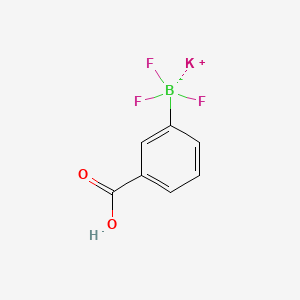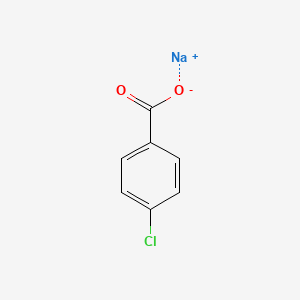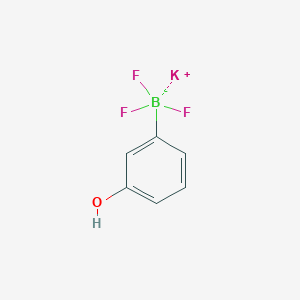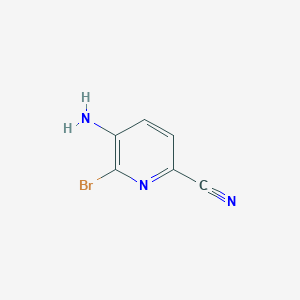
5-Amino-6-bromopyridine-2-carbonitrile
概要
説明
5-Amino-6-bromopyridine-2-carbonitrile is a heterocyclic organic compound . It has a CAS number of 849353-22-6 and a molecular weight of 198.02 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-6-bromo-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 .Physical And Chemical Properties Analysis
The compound has a melting point range of 172 - 174 degrees Celsius . It is solid in physical form .科学的研究の応用
In one study, the 2-amino-5-bromopyridine molecule was found to exist in a cationic form, with a positively charged pyridine ring . This suggests that it could be used in research involving proton transfer during crystallization .
-
Labeling of Model Reducing-End Oligosaccharides : A similar compound, 2-Amino-5-bromopyridine, has been used as a reagent for labeling of model reducing-end oligosaccharides via reductive amination . This involves the reaction of the amino group of the compound with the carbonyl group of the oligosaccharide, followed by reduction to form a stable bond .
-
Study of Hydrogen-Bonding Patterns : The same compound has also been used to study the hydrogen-bonding patterns in its cocrystal with benzoic acid . This could potentially provide insights into the behavior of the compound in different environments and its interactions with other molecules .
-
Synthesis of Fipronil : While not directly related to “5-Amino-6-bromopyridine-2-carbonitrile”, brominated pyridines and pyrimidines have been used in the synthesis of fipronil, a widely used insecticide . The specific role of the brominated compound would depend on the synthetic route and the specific reactions involved .
-
Labeling of Model Reducing-End Oligosaccharides : A similar compound, 2-Amino-5-bromopyridine, has been used as a reagent for labeling of model reducing-end oligosaccharides via reductive amination . This involves the reaction of the amino group of the compound with the carbonyl group of the oligosaccharide, followed by reduction to form a stable bond .
-
Study of Hydrogen-Bonding Patterns : The same compound has also been used to study the hydrogen-bonding patterns in its cocrystal with benzoic acid . This could potentially provide insights into the behavior of the compound in different environments and its interactions with other molecules .
-
Synthesis of Fipronil : While not directly related to “5-Amino-6-bromopyridine-2-carbonitrile”, brominated pyridines and pyrimidines have been used in the synthesis of fipronil, a widely used insecticide . The specific role of the brominated compound would depend on the synthetic route and the specific reactions involved .
Safety And Hazards
The compound is classified as potentially causing respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective clothing, gloves, safety glasses, and washing all exposed external body areas thoroughly after handling .
特性
IUPAC Name |
5-amino-6-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOFKIYFOMPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640030 | |
| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-bromopyridine-2-carbonitrile | |
CAS RN |
849353-22-6 | |
| Record name | 5-Amino-6-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-bromo-2-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



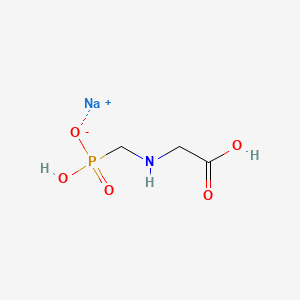
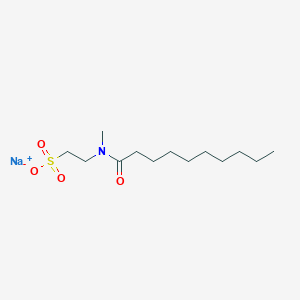
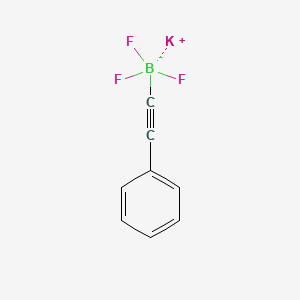
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
